3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methylphenyl)propanamide
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Overview
Description
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methylphenyl)propanamide is an organic compound that features a bromophenyl group, a furan ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methylphenyl)propanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with a furan derivative in the presence of a base to form the bromophenyl-furan intermediate.
Amidation Reaction: The intermediate is then reacted with 3-methylphenylamine under appropriate conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methylphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methylphenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)propanamide
- 3-(5-(4-Fluorophenyl)-2-furyl)-N-(3-methylphenyl)propanamide
- 3-(5-(4-Methylphenyl)-2-furyl)-N-(3-methylphenyl)propanamide
Uniqueness
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methylphenyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for scientific research.
Properties
CAS No. |
853330-76-4 |
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Molecular Formula |
C20H18BrNO2 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)furan-2-yl]-N-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C20H18BrNO2/c1-14-3-2-4-17(13-14)22-20(23)12-10-18-9-11-19(24-18)15-5-7-16(21)8-6-15/h2-9,11,13H,10,12H2,1H3,(H,22,23) |
InChI Key |
IZCJXSMIQCVMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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